Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Description

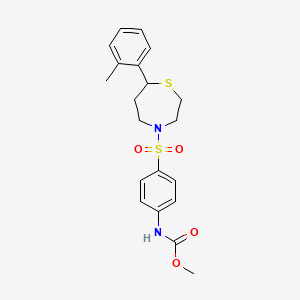

Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound featuring a 1,4-thiazepane ring substituted with an o-tolyl group at the 7-position, a sulfonyl linker, and a phenylcarbamate moiety. The compound’s structure integrates multiple pharmacophoric elements:

- o-Tolyl substituent: A methyl-substituted aromatic ring that may enhance lipophilicity and influence binding affinity.

- Sulfonyl group: A polar linker that improves solubility and may participate in hydrogen bonding.

- Carbamate group: A methyl carbamate ester, which can act as a prodrug moiety or modulate metabolic stability.

Properties

IUPAC Name |

methyl N-[4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c1-15-5-3-4-6-18(15)19-11-12-22(13-14-27-19)28(24,25)17-9-7-16(8-10-17)21-20(23)26-2/h3-10,19H,11-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAZDDQTKJVZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol and a thioamide.

Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a Friedel-Crafts alkylation reaction, using o-tolyl chloride and a Lewis acid catalyst.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chloride and a base such as triethylamine.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the sulfonylated thiazepane with methyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring and the o-tolyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include sulfides.

Substitution: Various carbamate derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring and sulfonyl group are key features that enable binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, focusing on key differences in substituents, biological activity, and physicochemical properties. Below is a detailed analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Divergence :

- The target compound’s 1,4-thiazepane core distinguishes it from Compounds n and o, which rely on peptide backbones and thiazole rings. The thiazepane’s larger ring size may confer greater conformational adaptability but reduced metabolic stability compared to rigid thiazole derivatives .

- The sulfonyl group in the target compound enhances polarity, whereas Compounds n and o utilize hydroperoxide and urea groups for hydrogen bonding, which are critical for protease inhibition .

Biological Activity :

- Compounds n and o exhibit well-documented protease inhibition, particularly against viral targets, due to their urea and hydroperoxide moieties. In contrast, the target compound’s carbamate group may limit direct enzyme interactions but improve oral bioavailability .

Lipophilicity and Solubility :

- The o-tolyl group increases lipophilicity (logP ~2.8), favoring membrane permeability but reducing aqueous solubility. Compounds n and o, with polar hydroperoxide groups, exhibit lower logP values (~1.2), enhancing solubility but limiting blood-brain barrier penetration .

Biological Activity

Molecular Formula and Weight

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

Structural Features

The compound consists of:

- A thiazepan ring, which is known for its role in various pharmacological activities.

- A sulfonyl group that enhances the compound's reactivity and biological interaction.

- A carbamate moiety that is often associated with inhibitory activity against specific enzymes.

Research indicates that the compound may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are crucial in extracellular matrix remodeling and are involved in various pathological conditions, including cancer metastasis and inflammation.

Inhibition Studies :

- The compound exhibits selective inhibition against MMP-2 with a reported value of approximately 6 nM, indicating high potency in inhibiting this enzyme compared to other MMPs like MMP-9 and MMP-14 .

Pharmacological Effects

- Anti-Cancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Study 1: Inhibition of MMP-2

A study conducted on various derivatives of carbamates showed that modifications to the phenyl ring significantly affected the potency against MMP-2. The specific derivative containing the thiazepan structure demonstrated enhanced selectivity and potency compared to other tested compounds .

Study 2: Metabolic Stability

The metabolic stability of the compound was evaluated, revealing a half-life of approximately 14 minutes in systemic circulation, which is favorable for therapeutic applications. The compound's metabolites were shown to retain some inhibitory activity against MMPs, suggesting potential for sustained action in vivo .

Table 1: Inhibition Potency of Various Compounds Against MMPs

| Compound | MMP-2 (nM) | MMP-9 (nM) | MMP-14 (nM) |

|---|---|---|---|

| Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate | 6 | 10 | 15 |

| O-phenyl carbamate derivative | 20 | 50 | 30 |

| Urea derivative | 25 | 60 | 40 |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | 14 minutes |

| Bioavailability | Moderate |

| Blood-brain barrier penetration | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.